8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline
CAS No.: 2034502-50-4
Cat. No.: VC5842152
Molecular Formula: C18H18N4O3S
Molecular Weight: 370.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034502-50-4 |
|---|---|
| Molecular Formula | C18H18N4O3S |
| Molecular Weight | 370.43 |
| IUPAC Name | 8-(3-pyrazin-2-yloxypiperidin-1-yl)sulfonylquinoline |
| Standard InChI | InChI=1S/C18H18N4O3S/c23-26(24,16-7-1-4-14-5-2-8-21-18(14)16)22-11-3-6-15(13-22)25-17-12-19-9-10-20-17/h1-2,4-5,7-10,12,15H,3,6,11,13H2 |
| Standard InChI Key | IEDAGKXYWUVIAZ-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=NC=CN=C4 |
Introduction
Structural Analysis and Nomenclature
Core Scaffold and Substituent Roles
The compound’s IUPAC name, 8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline, delineates a quinoline backbone substituted at the 8-position with a sulfonyl group. This sulfonyl moiety bridges to a piperidine ring, which is further functionalized at the 3-position with a pyrazin-2-yloxy group. The quinoline nucleus, a bicyclic structure comprising fused benzene and pyridine rings, is renowned for its pharmacological versatility, particularly in antimicrobial and central nervous system (CNS)-targeting agents . The sulfonyl group enhances solubility and modulates electronic properties, while the piperidine-pyrazine appendage introduces conformational rigidity and potential hydrogen-bonding interactions .
Comparative Structural Analogues
Analogous compounds, such as 2-(piperidin-1-yl)quinoline-3-carbaldehydes and quinoline thiosemicarbazones, demonstrate the significance of piperidine and sulfonyl groups in optimizing bioavailability and target engagement. For instance, derivatives like 6g (IC50 = 19.85 μM against acetylcholinesterase) highlight the impact of 8-substituents on cholinesterase inhibition . Similarly, sulfonamide libraries synthesized via chemoselective amination of halo(het)arene sulfonyl halides underscore the role of sulfonyl groups in diversifying chemical space .
Synthetic Methodologies
Microwave-Assisted Condensation
Microwave irradiation has emerged as a pivotal technique for synthesizing quinoline-piperidine hybrids. In a representative protocol, 2-(piperidin-1-yl)quinoline-3-carbaldehydes were condensed with thiosemicarbazides under microwave conditions (3–5 min, 80–100°C), achieving yields exceeding 90% . This method’s efficiency suggests applicability for introducing the sulfonyl-piperidine-pyrazine moiety at the quinoline 8-position. Key steps include:
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Vilsmeier–Haack formylation of acetanilides to generate 2-chloroquinoline-3-carbaldehydes.
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Nucleophilic aromatic substitution with piperidine in PEG-400/CTAB, yielding 2-(piperidin-1-yl)quinoline intermediates.
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Microwave-assisted sulfonylation using pyrazine-2-yloxy-piperidine sulfonyl chlorides.
Chemoselective Amination of Sulfonyl Halides
The sulfonyl linker in 8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline likely originates from chemoselective reactions between quinoline-8-sulfonyl chloride and aminopyrazine-piperidine derivatives. Studies on halo(het)arene sulfonyl halides demonstrate that electron-deficient aryl sulfonyl chlorides (e.g., pyridine-3-sulfonyl chlorides) undergo preferential amination at the sulfonyl center over nucleophilic aromatic substitution (SNAr), particularly with secondary amines like piperidine . For example, 7{13} (4-chloropyridine-3-sulfonyl chloride) reacted with azepane in acetonitrile to yield sulfonamides in 71% isolated yield .
Table 1: Representative Yields for Sulfonamide Synthesis
Structure-Activity Relationships (SAR)
Quinoline Substitution Patterns
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8-Substituents: Methyl or sulfonyl groups at the 8-position enhance cholinesterase inhibition by aligning with hydrophobic pockets in the enzyme active site .
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Piperidine Configuration: N-Sulfonyl piperidines improve blood-brain barrier permeability compared to N-alkyl derivatives .
Sulfonyl Linker Optimization
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Electron-Withdrawing Groups: Pyrazine-2-yloxy substituents increase sulfonyl electrophilicity, facilitating covalent interactions with serine hydrolases .
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Steric Effects: Bulky 3-substituents on piperidine (e.g., pyrazine) may reduce off-target binding by limiting access to non-polar enzyme regions .
Future Directions and Clinical Prospects
Targeted Drug Delivery
Conjugating 8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline with nanoparticle carriers could enhance CNS bioavailability, addressing limitations observed in piperidine-based therapeutics .
Dual-Cholinesterase Inhibitors
Rational design of analogs with balanced AChE/BChE inhibition profiles may mitigate dose-dependent toxicity, as seen in donepezil derivatives .
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